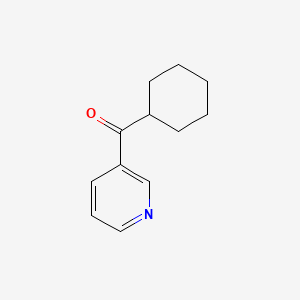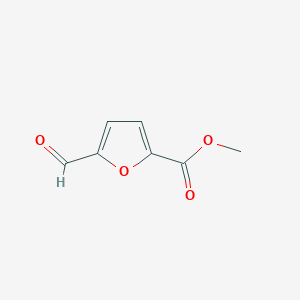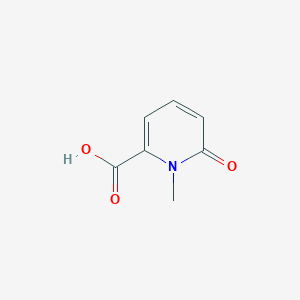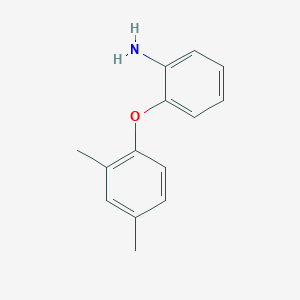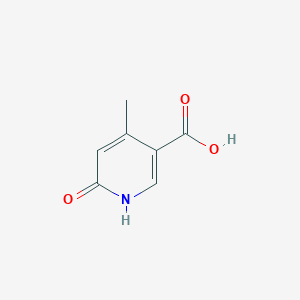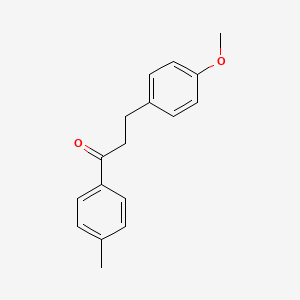
3-(4-Methoxyphenyl)-4'-methylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4’-methylpropiophenone is a chemical compound that has been found in various organisms . It has gained attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was developed . Another study reported the synthesis of a new hybrid compound using a linker mode approach .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a study on a new hybrid compound of chalcone-salicylate used spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the intercalation of 2D layered materials has been suggested in the development of a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, a study on a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide discussed the unique physical and chemical properties of 2D nanosheets .科学的研究の応用
Chemical Synthesis and Reactions :
- A study by Wakui et al. (2004) demonstrated the use of 2-hydroxy-2-methylpropiophenone, a compound related to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, in palladium-catalyzed reactions. This process facilitates multiple arylation via C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds (Wakui et al., 2004).
Pharmaceutical Synthesis :
- Tsujihara et al. (1999) explored the synthesis of 4'-dehydroxyphlorizin derivatives, incorporating elements of 3-(4-Methoxyphenyl)-4'-methylpropiophenone, for potential antidiabetic applications. This research highlights the compound's role in the development of new pharmaceuticals (Tsujihara et al., 1999).
Biochemical Evaluation :
- The research by Greene et al. (2016) evaluated 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties in cancer research. The study included compounds related to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, underscoring its relevance in developing anticancer agents (Greene et al., 2016).
Environmental and Biological Studies :
- Vicuña et al. (1987) investigated the metabolism of lignin model compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, by Pseudomonas acidovorans. This research is significant for understanding bacterial degradation of complex organic molecules, which has implications in environmental science (Vicuña et al., 1987).
Material Science Applications :
- Eisenbraun's studies in 1990 and 1991 on the conversion of 4'-methylpropiophenone to other chemical structures illustrate the compound's utility in synthesizing new materials, potentially useful in various industrial applications (Eisenbraun, 1990; 1991), (Eisenbraun, 1991).
Cancer Research :
- Lang et al. (2014) isolated a phenylpropionate derivative from Mirabilis himalaica, similar in structure to 3-(4-Methoxyphenyl)-4'-methylpropiophenone, and studied its effects on cell proliferation and apoptosis in HepG2 cells. This research is pivotal in discovering new treatments for hepatocellular carcinoma (Lang et al., 2014).
Safety And Hazards
将来の方向性
The future directions of research on related compounds have been suggested. For instance, a study on a new hybrid compound of chalcone-salicylate suggested that it has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSMMAYABCIEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542697 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
CAS RN |
41865-44-5 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

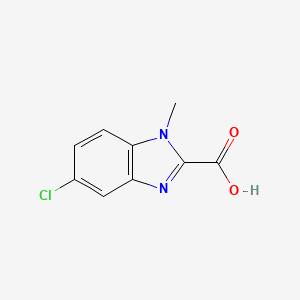
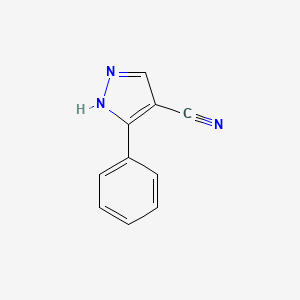
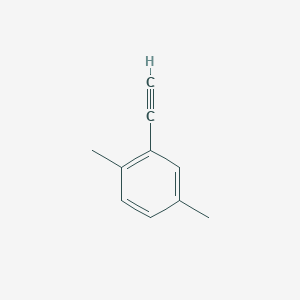
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

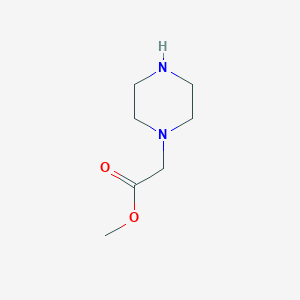
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
